4-(4-methylphenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine
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Overview
Description
4-(4-Methylphenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine is a heterocyclic compound that belongs to the thiadiazine family This compound is characterized by its unique structure, which includes a thiadiazine ring substituted with phenyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of an oxidizing agent, such as ferric chloride, to yield the desired thiadiazine compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazine ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and methylphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original thiadiazine compound .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly for its antimicrobial and anticancer properties.
Medicine: Research is ongoing to evaluate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism by which 4-(4-methylphenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its unique structural features. These interactions can modulate various biochemical pathways, leading to the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
4-Methylphenyl derivatives: Compounds like 4-methylphenyl sulfonamide and 4-methylphenyl indole derivatives share structural similarities.
Thiadiazine analogs: Other thiadiazine compounds with different substituents on the ring.
Uniqueness
4-(4-Methylphenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of phenyl and methylphenyl groups enhances its stability and reactivity compared to other thiadiazine analogs .
Biological Activity
4-(4-Methylphenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine is a compound belonging to the thiadiazine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological activities based on recent research findings.
Synthesis and Structural Characterization
The synthesis of this compound involves several steps starting from 4-methylaniline. The process typically includes the formation of hydrazinecarbothioamide intermediates and subsequent cyclization reactions. The compound's structure can be characterized using techniques such as NMR spectroscopy, which provides insights into the molecular framework of the thiadiazine ring and the substituents attached to it.
Biological Activities
The biological activities of this compound are extensive and include:
1. Antimicrobial Activity
Thiadiazines have shown significant antimicrobial properties. Research indicates that derivatives of thiadiazines exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL for certain derivatives against pathogens such as Staphylococcus aureus and Escherichia coli .
2. Anticancer Properties
Thiadiazine derivatives are being investigated for their potential anticancer effects. In vitro studies have demonstrated that these compounds can inhibit cell proliferation in several cancer cell lines. The mechanism often involves inducing apoptosis and disrupting cell cycle progression .
3. Anti-inflammatory Effects
Compounds in this class have also been evaluated for anti-inflammatory activities. They may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), contributing to their therapeutic potential in treating inflammatory diseases .
4. Cardiovascular Effects
Some thiadiazines exhibit cardioprotective effects and are being explored for their potential use in managing hypertension and other cardiovascular conditions. Their action may involve vasodilatory effects or modulation of ion channels .
Case Studies
Several case studies highlight the biological efficacy of this compound:
- Antimicrobial Study : A study conducted on various thiadiazine derivatives showed that compounds with specific substitutions on the phenyl rings exhibited enhanced antibacterial activity compared to their unsubstituted counterparts.
- Anticancer Evaluation : In a comparative analysis of different thiadiazine derivatives against breast cancer cell lines, this compound demonstrated a notable reduction in cell viability at concentrations lower than those required for standard chemotherapeutics.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
Substituent | Effect on Activity |
---|---|
Methyl group on phenyl | Enhances lipophilicity and bioavailability |
Additional phenyl rings | Increases interaction with biological targets |
Thiadiazine core | Essential for antimicrobial and anticancer activity |
Properties
IUPAC Name |
4-(4-methylphenyl)-2,6-diphenyl-4H-1,3,5-thiadiazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2S/c1-16-12-14-17(15-13-16)20-23-21(18-8-4-2-5-9-18)25-22(24-20)19-10-6-3-7-11-19/h2-15,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSYHTCXMKMWLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2N=C(SC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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